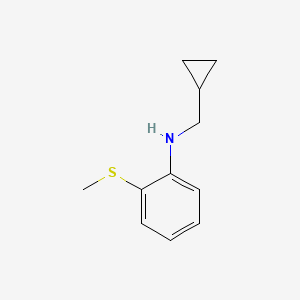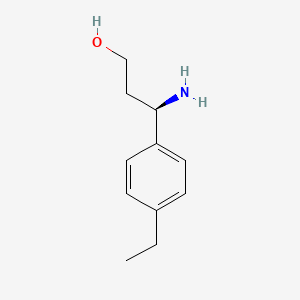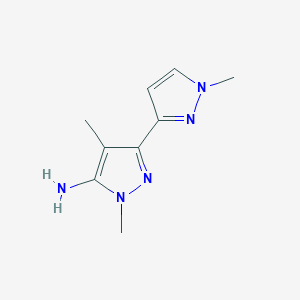
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by methylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-amino-1H-pyrazole: Similar structure but lacks the additional pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Similar core structure but different functional groups.
1-Methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole: Similar structure but different substitution pattern.
Uniqueness
1,4-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13N5 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-(1-methylpyrazol-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-5-13(2)11-7/h4-5H,10H2,1-3H3 |
Clave InChI |
ZJUWUSWBSWMJLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=NN(C=C2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



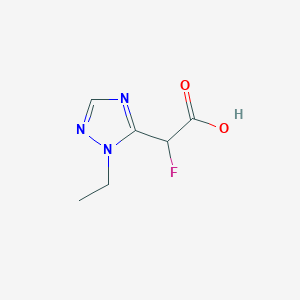

![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)
![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
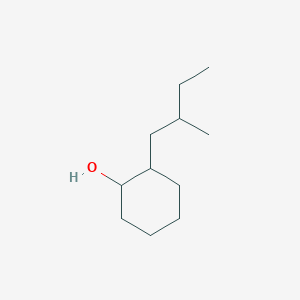
![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)

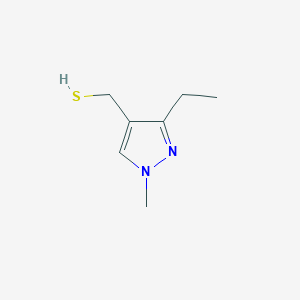
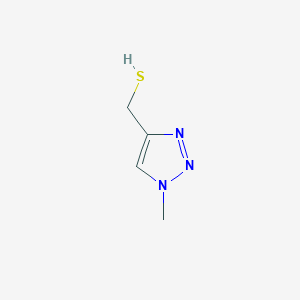
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

